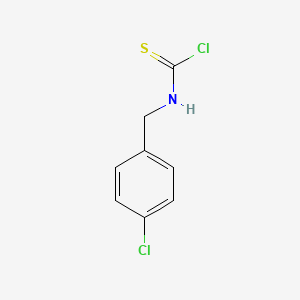
6-(Dibutylamino)-1,3,5-triazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dibutylamino)-1,3,5-triazinane-2,4-dione is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dibutylamino)-1,3,5-triazinane-2,4-dione typically involves the reaction of cyanuric chloride with dibutylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the cyanuric chloride are replaced by the dibutylamino groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(Dibutylamino)-1,3,5-triazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the dibutylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted in organic solvents at controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines. Substitution reactions result in the formation of various substituted triazine derivatives.
Scientific Research Applications
6-(Dibutylamino)-1,3,5-triazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Dibutylamino)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(Diallylamino)-1,3,5-triazinane-2,4-dione
- 6-(Diethylamino)-1,3,5-triazinane-2,4-dione
- 6-(Dipropylamino)-1,3,5-triazinane-2,4-dione
Uniqueness
6-(Dibutylamino)-1,3,5-triazinane-2,4-dione is unique due to its specific dibutylamino substitution, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that other triazine derivatives may not be able to fulfill.
Properties
Molecular Formula |
C11H22N4O2 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
6-(dibutylamino)-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C11H22N4O2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h9H,3-8H2,1-2H3,(H3,12,13,14,16,17) |
InChI Key |
WURHYSYVIXBDTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1NC(=O)NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12329659.png)
![(2-Methyl-1-oxo-1-prop-2-enoxypropan-2-yl) 2-chloro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]benzoate](/img/structure/B12329663.png)



